molecular formula C19H22FN5O2 B2561443 9-(4-fluorophenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 893953-05-4

9-(4-fluorophenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2561443
CAS No.: 893953-05-4
M. Wt: 371.416
InChI Key: QIILWQBHXOXGRI-UHFFFAOYSA-N
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Description

9-(4-fluorophenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of purine derivatives, which are widely studied for their biological and chemical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-fluorophenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of a fluorinated phenyl derivative with a purine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify its electronic properties.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogen atoms or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be investigated for its interactions with enzymes and other biomolecules. Its fluorinated phenyl group can enhance binding affinity and specificity in biochemical assays.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates, making them more effective and stable.

Industry

In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 9-(4-fluorophenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s fluorinated phenyl group can enhance its binding affinity and selectivity, leading to more potent and specific effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-(4-fluorophenyl)-2-oxoethyl)-3-methyl-3,9-dihydro-1H-purine-2,6-dione
  • 9-(4-fluorophenyl)-6-methyl-2,3-dihydrocyclopenta©furo(3,2-g)chromen-4(1H)-one
  • 9-[(4-fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H,6H,9H-pyrimido[1,2-g]purine-2,4,6-trione

Uniqueness

What sets 9-(4-fluorophenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione apart from similar compounds is its specific substitution pattern and the presence of the fluorinated phenyl group. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

9-(4-fluorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2/c1-12(2)11-25-17(26)15-16(22(3)19(25)27)21-18-23(9-4-10-24(15)18)14-7-5-13(20)6-8-14/h5-8,12H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIILWQBHXOXGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)F)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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